Proteasome-IN-1

Übersicht

Beschreibung

GENZ-29155 ist ein niedermolekulares Medikament, das ursprünglich von Sanofi entwickelt wurde. Es wirkt als Inhibitor des Tumornekrosefaktors Alpha und zielt auf den Tumornekrosefaktor-Alpha-Signalweg ab. Diese Verbindung wurde in erster Linie auf ihre potenziellen therapeutischen Anwendungen bei Erkrankungen des Immunsystems, Erkrankungen des Nervensystems und anderen verwandten Erkrankungen untersucht .

Vorbereitungsmethoden

Der Syntheseweg für GENZ-29155 umfasst mehrere Schritte, einschließlich der Bildung von Benzolessigsäureamidderivaten. Die wichtigsten Schritte der Synthese umfassen die Reaktion von Benzolessigsäureamid mit verschiedenen Reagenzien, um funktionelle Gruppen wie Cyano- und Imidazolylgruppen einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden für GENZ-29155 würden wahrscheinlich die Skalierung des Labor-Syntheseprozesses beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Zusätzlich würden Reinigungsverfahren wie Kristallisation und Chromatographie eingesetzt, um GENZ-29155 zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

GENZ-29155 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nucleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und bestimmte Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung des Tumornekrosefaktor-Alpha-Signalwegs und seiner Hemmung.

Biologie: Es wird in der Forschung verwendet, um die Rolle des Tumornekrosefaktors Alpha bei der Regulation des Immunsystems und der Entzündung zu verstehen.

Medizin: GENZ-29155 wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von immunvermittelten Erkrankungen wie Multipler Sklerose und Abstoßungsreaktionen nach Transplantation untersucht.

Industrie: Die inhibitorischen Wirkungen der Verbindung auf den Tumornekrosefaktor Alpha machen sie zu einem Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Erkrankungen des Immunsystems

Wirkmechanismus

GENZ-29155 übt seine Wirkungen aus, indem es den Tumornekrosefaktor-Alpha-Signalweg hemmt. Tumornekrosefaktor Alpha ist ein Zytokin, das an systemischer Entzündung beteiligt ist und Teil der Immunantwort des Körpers ist. Durch die Hemmung dieses Signalwegs reduziert GENZ-29155 die Entzündung und moduliert die Immunantwort. Die molekularen Ziele von GENZ-29155 umfassen die Tumornekrosefaktor-Alpha-Rezeptoren, die an den Signalwegen beteiligt sind, die zu Entzündungen führen .

Wirkmechanismus

GENZ-29155 exerts its effects by inhibiting the tumor necrosis factor alpha pathway. Tumor necrosis factor alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. By inhibiting this pathway, GENZ-29155 reduces inflammation and modulates the immune response. The molecular targets of GENZ-29155 include the tumor necrosis factor alpha receptors, which are involved in the signaling pathways that lead to inflammation .

Vergleich Mit ähnlichen Verbindungen

GENZ-29155 ist einzigartig in seiner spezifischen Hemmung des Tumornekrosefaktor-Alpha-Signalwegs. Ähnliche Verbindungen umfassen andere Tumornekrosefaktor-Alpha-Inhibitoren wie Infliximab, Adalimumab und Etanercept. Diese Verbindungen zielen ebenfalls auf den Tumornekrosefaktor-Alpha-Signalweg ab, können sich aber in ihrer Molekülstruktur, Bindungsaffinität und therapeutischen Anwendungen unterscheiden.

Eigenschaften

IUPAC Name |

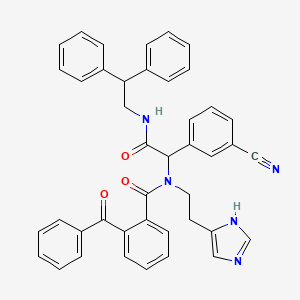

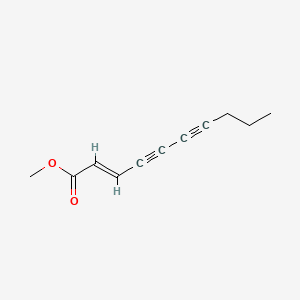

2-benzoyl-N-[1-(3-cyanophenyl)-2-(2,2-diphenylethylamino)-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H35N5O3/c43-26-30-13-12-20-34(25-30)39(41(49)45-28-38(31-14-4-1-5-15-31)32-16-6-2-7-17-32)47(24-23-35-27-44-29-46-35)42(50)37-22-11-10-21-36(37)40(48)33-18-8-3-9-19-33/h1-22,25,27,29,38-39H,23-24,28H2,(H,44,46)(H,45,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIICGPZOOCILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(C2=CC=CC(=C2)C#N)N(CCC3=CN=CN3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374080-21-4 | |

| Record name | GENZ-29155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374080214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GENZ-29155 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OYG23097S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Proteasome Inhibitor 1 (PSI or Proteasome Inhibitor I) and what is its mechanism of action?

A1: Proteasome Inhibitor 1 (commonly abbreviated as PSI or Proteasome Inhibitor I) is a peptide aldehyde that acts as a potent, reversible, and cell-permeable inhibitor of the chymotrypsin-like activity of the proteasome. [] The proteasome is a crucial cellular complex responsible for degrading damaged or unnecessary proteins tagged with ubiquitin. [] By inhibiting the proteasome, PSI disrupts the tightly regulated process of protein degradation, leading to the accumulation of specific proteins and ultimately impacting various cellular processes, including cell cycle progression, signal transduction, and apoptosis. []

Q2: What is the role of the ubiquitin-proteasome system (UPS) in the cell, and how does PSI interfere with this system?

A2: The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells. [, ] It plays a vital role in maintaining cellular homeostasis by regulating protein turnover, removing misfolded or damaged proteins, and controlling the levels of key regulatory proteins involved in various cellular processes. [, , ] PSI directly targets the proteasome, a multi-catalytic protease complex that constitutes the degradation machinery within the UPS. By blocking the proteasome's chymotrypsin-like activity, PSI prevents the degradation of proteins tagged for destruction by ubiquitin, leading to the build-up of these proteins within the cell and disrupting critical cellular functions. [, ]

Q3: What makes PSI a valuable tool in scientific research?

A3: PSI's ability to selectively inhibit the proteasome makes it a valuable tool for investigating:

- Protein degradation pathways: By observing the accumulation of specific proteins upon PSI treatment, researchers can gain insights into the role of the proteasome in different degradation pathways and identify novel substrates of the proteasome. []

- Cellular processes regulated by protein degradation: PSI's impact on cell cycle progression, signal transduction, and apoptosis allows researchers to study how protein degradation regulates these critical cellular functions. []

Q4: Which specific proteasome subunit is targeted by PSI?

A4: PSI primarily targets the β5 catalytic subunit of the 20S proteasome, which houses the chymotrypsin-like activity. [] This selectivity for the chymotrypsin-like activity distinguishes PSI from other proteasome inhibitors with broader inhibitory profiles.

Q5: Are there any limitations or challenges associated with the use of PSI in research or therapeutic development?

A5: Yes, some limitations and challenges are associated with PSI:

- Specificity: While considered a selective proteasome inhibitor, PSI might also affect other cellular targets, potentially leading to off-target effects. [] Therefore, careful experimental design and controls are crucial when interpreting results from PSI-based studies.

- Delivery and Formulation: Optimizing PSI's delivery to specific tissues or cells and formulating it for improved stability and bioavailability remain challenges for its potential therapeutic development. [, ]

- Long-Term Effects: Data on the long-term effects of PSI exposure are limited, and further research is needed to assess potential toxicity and safety concerns. []

Q6: What is the significance of studying the effects of PSI on specific proteins like p53 and ISG15?

A6: Studying PSI's effects on proteins like p53 and ISG15 provides valuable insights into:

- Regulation of Protein Stability: Both p53, a tumor suppressor protein, and ISG15, an interferon-stimulated gene product, are regulated by the ubiquitin-proteasome pathway. [, ] PSI's impact on their levels helps researchers understand the mechanisms controlling their stability and how their dysregulation contributes to diseases like cancer.

- Interplay between Different Degradation Pathways: The degradation of both p53 and ISG15 can occur through ubiquitin-dependent and ubiquitin-independent mechanisms involving the proteasome. [, ] Studying PSI's effects helps decipher the interplay between these different degradation pathways.

Q7: What is the role of the 19S regulatory particle of the proteasome in the degradation of proteins like Fra-1?

A8: The 19S regulatory particle, a component of the 26S proteasome, plays a critical role in recognizing ubiquitinated proteins, unfolding them, and facilitating their entry into the 20S core particle for degradation. [, ] Interestingly, research has shown that the TBP-1 subunit of the 19S particle can directly interact with the Fra-1 transcription factor, contributing to its degradation even in the absence of ubiquitination. [] This finding suggests a novel mechanism for regulating Fra-1 levels, independent of the canonical ubiquitination pathway.

Q8: How does the study of PSI contribute to our understanding of the role of the proteasome in diseases like cancer?

A8: The study of PSI in the context of cancer is crucial due to the following reasons:

- Proteasome Inhibition as a Therapeutic Strategy: The proteasome's role in regulating cell cycle progression and apoptosis makes it an attractive target for anticancer therapies. [, , ] PSI, by inhibiting the proteasome, can induce apoptosis in cancer cells and sensitize them to other chemotherapeutic agents. [, ]

- Understanding Resistance Mechanisms: Studying how cancer cells develop resistance to PSI and other proteasome inhibitors provides valuable insights into the mechanisms of drug resistance and can aid in developing more effective therapeutic strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)

![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3424923.png)